2-methoxy-4-[(E)-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazinylidene}methyl]phenyl acetate
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Overview
Description
2-METHOXY-4-[(E)-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with a unique structure It is characterized by the presence of a methoxy group, a phenyl ring, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, followed by the introduction of the phenyl and methoxy groups. The final step involves the formation of the acetate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-METHOXY-4-[(E)-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes and interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-({OXO[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-METHOXYBENZOATE
- 2-METHOXY-4-[(E)-({OXO[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-ETHOXYBENZOATE
Uniqueness
2-METHOXY-4-[(E)-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological or chemical properties.
Properties
Molecular Formula |
C19H18N6O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(5-phenyltetrazol-2-yl)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H18N6O4/c1-13(26)29-16-9-8-14(10-17(16)28-2)11-20-21-18(27)12-25-23-19(22-24-25)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,27)/b20-11+ |
InChI Key |
KBZIPFNUDBVPSL-RGVLZGJSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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